

# An In-depth Technical Guide to DOSPA Hydrochloride: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium chloride tetrahydrochloride, commonly known as DOSPA hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and gene therapy.

## **Chemical Structure and Identification**

DOSPA hydrochloride is a synthetic cationic lipid that has gained attention for its utility in non-viral gene delivery. Its structure is characterized by a polycationic spermine headgroup, a linker, and two oleyl lipid chains. This amphipathic nature is central to its function in forming complexes with negatively charged nucleic acids.

The detailed chemical structure of DOSPA is N-(2-(2,5-bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(((Z)-octadec-9-en-1-yl)oxy)propan-1-aminium. The hydrochloride salt form includes one chloride counter-ion for the quaternary ammonium group and four hydrochloride adducts to the amine groups of the spermine moiety.

Table 1: Chemical Identifiers for DOSPA Hydrochloride



| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | N-(2-(2,5-bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(((Z)-octadec-9-en-1-yl)oxy)propan-1-aminium chloride tetrahydrochloride[1] |
| Synonyms          | DOSPA, DOSPA HCI, 2,3-dioleyloxy-N-[2-<br>(sperminecarboxamido)ethyl]-N,N-dimethyl-1-<br>propanaminium chloride tetrahydrochloride[1]                 |
| CAS Number        | 282533-23-7[2]  |
| Molecular Formula | C54H115Cl5N6O3[1]   |
| Molecular Weight  | 1073.80 g/mol [1]   |

# **Physicochemical Properties**

The physicochemical properties of DOSPA hydrochloride are crucial for its function as a transfection reagent, influencing its solubility, stability, and interaction with biological membranes.

Table 2: Physicochemical Properties of DOSPA Hydrochloride

| Property      | Value/Description   |
|---------------|---|
| Appearance    | Off-white solid/powder[3]   |
| Solubility    | Soluble in DMSO. Slightly soluble in chloroform and methanol.[2][3] |
| Melting Point | Not specified in available literature.                              |
| рКа           | Not specified in available literature.                              |
| Storage       | Store at -20°C for long-term stability.[4]                          |
| Stability     | Stable for over two years when stored properly. [3]                 |

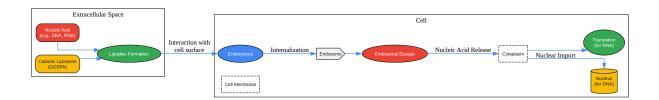


# **Mechanism of Action in Gene Delivery**

DOSPA hydrochloride is a key component in lipofection, a method used to introduce genetic material into cells. Its mechanism of action involves the formation of lipoplexes, which are complexes of cationic liposomes and nucleic acids.

The positively charged headgroup of DOSPA hydrochloride interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA). This interaction leads to the condensation of the nucleic acid into a compact and protected structure within a lipid bilayer. These resulting lipoplexes, having a net positive charge, can then interact with the negatively charged cell membrane, facilitating their uptake into the cell, primarily through endocytosis.

Once inside the cell, the lipoplex must escape the endosome to release its genetic cargo into the cytoplasm. The exact mechanism of endosomal escape is not fully elucidated but is thought to involve the "proton sponge" effect, where the polyamine headgroup of DOSPA buffers the acidic environment of the endosome, leading to osmotic swelling and rupture, or destabilization of the endosomal membrane through lipid mixing.



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Mechanism of DOSPA Hydrochloride-mediated Lipofection.

# **Experimental Protocols**



While specific, optimized protocols for every cell line and nucleic acid combination should be determined empirically, the following provides a general framework for using DOSPA hydrochloride in transfection experiments.

# Preparation of DOSPA-containing Liposomes (General Procedure)

Cationic liposomes are often formulated with a neutral helper lipid, such as dioleoylphosphatidylethanolamine (DOPE), to enhance transfection efficiency by facilitating endosomal escape. A common method for liposome preparation is the thin-film hydration technique.

#### Materials:

- DOSPA hydrochloride
- Helper lipid (e.g., DOPE)
- Chloroform or a chloroform/methanol mixture
- Sterile, nuclease-free buffer (e.g., PBS or HEPES-buffered saline)
- Round-bottom flask
- Rotary evaporator
- Water bath sonicator or extruder

#### Protocol:

• Lipid Film Formation: a. Dissolve DOSPA hydrochloride and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath (37-40°C) under reduced pressure to evaporate the solvent. c. A thin, uniform lipid film will form on the inner surface of the flask. Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.



- Hydration: a. Hydrate the lipid film by adding a sterile, nuclease-free buffer to the flask. The
  volume of the buffer will determine the final lipid concentration. b. Agitate the flask by
  vortexing or gentle shaking above the phase transition temperature of the lipids to suspend
  the lipid film, forming multilamellar vesicles (MLVs).
- Vesicle Sizing: a. To obtain unilamellar vesicles of a more uniform size, sonicate the MLV suspension in a bath sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

#### **General Transfection Protocol**

The following is a generalized protocol for transfecting adherent mammalian cells in a 6-well plate format.

#### Materials:

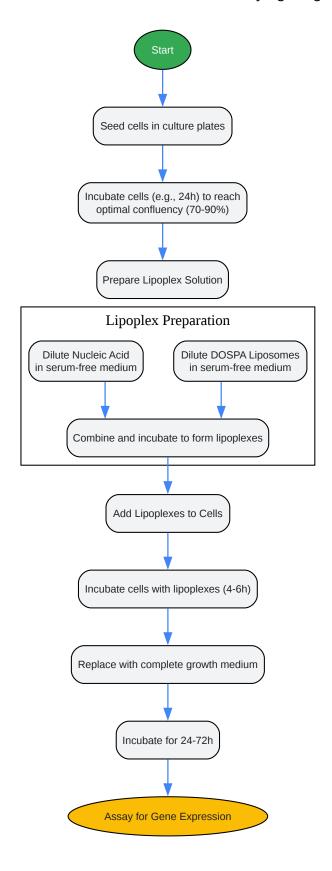
- Prepared DOSPA-containing liposomes
- Nucleic acid (e.g., plasmid DNA)
- Serum-free medium (e.g., Opti-MEM®)
- Complete growth medium
- Adherent cells plated in a 6-well plate (70-90% confluency)

#### Protocol:

- Preparation of Lipoplexes: a. For each well to be transfected, dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in serum-free medium. b. In a separate tube, dilute the appropriate amount of the DOSPA-liposome solution in serum-free medium. The optimal lipid-to-nucleic acid ratio needs to be determined empirically. c. Combine the diluted nucleic acid and the diluted liposome solution. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
- Transfection of Cells: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add the lipoplex solution dropwise to the cells in fresh serum-free medium. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO<sub>2</sub> incubator. d. After the



incubation period, remove the transfection medium and replace it with complete growth medium. e. Incubate the cells for 24-72 hours before assaying for gene expression.





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A General Workflow for a Transfection Experiment.

# Synthesis of DOSPA Hydrochloride

The synthesis of DOSPA hydrochloride is a multi-step process that involves the assembly of the lipid backbone, the spermine-containing headgroup, and subsequent conversion to the hydrochloride salt. While a detailed, publicly available, step-by-step protocol is limited, a general synthetic strategy has been described. This typically involves the linkage of a preformed cationic headgroup with a hydrophobic moiety using standard coupling reagents.

A plausible, though not definitively published in full detail, synthetic route can be conceptualized as follows:

- Synthesis of the Lipid Backbone: This would likely involve the reaction of a protected glycerol
  derivative with oleyl bromide or a similar oleylating agent to form the 2,3-dioleyloxypropyl
  structure.
- Synthesis of the Spermine Headgroup: The spermine moiety would need to be selectively protected to allow for specific amide bond formation.
- Coupling and Deprotection: The protected spermine derivative would be coupled to a linker, which is then activated for reaction with the lipid backbone. Subsequent deprotection steps would yield the final DOSPA molecule.
- Salt Formation: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

It is important to note that the synthesis of such a complex lipid requires significant expertise in organic chemistry and purification techniques.

# **Applications in Research and Development**

DOSPA hydrochloride and similar cationic lipids are instrumental in various research and therapeutic applications, including:

• Gene Therapy: As a non-viral vector for the delivery of therapeutic genes.



- Vaccine Development: For the formulation of DNA and mRNA vaccines.
- Functional Genomics: For transient and stable transfection of cultured cells to study gene function.
- Drug Delivery: As a component of lipid nanoparticles for the targeted delivery of various therapeutic agents.

## Conclusion

DOSPA hydrochloride is a valuable tool for the life sciences, offering an effective method for introducing nucleic acids into cells. Its well-defined chemical structure, characterized by a polycationic headgroup and lipid tails, allows for the efficient formation of lipoplexes that can be readily taken up by cells. While specific physicochemical data such as melting point and pKa are not widely reported, its practical utility is well-established. The provided general protocols for liposome preparation and transfection serve as a starting point for researchers to develop optimized procedures for their specific experimental needs. As research in gene therapy and nucleic acid-based therapeutics continues to advance, the importance of well-characterized delivery vehicles like DOSPA hydrochloride will undoubtedly grow.

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